C.I. Acid Blue 1

Vue d'ensemble

Description

C.I. . It belongs to the class of triarylmethane dyes and is recognized for its vivid blue hue. This compound is known for its stability and safety, making it one of the oldest color additives approved by the Food and Drug Administration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: C.I. Acid Blue 1 is synthesized through the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline, followed by an oxidation process . The reaction typically involves the use of strong acids and oxidizing agents to facilitate the formation of the dye.

Industrial Production Methods: In industrial settings, C.I. Acid Blue 1 is produced as a disodium salt. The production process involves the careful control of reaction conditions to ensure the purity and consistency of the dye. The compound can also be produced in the form of diammonium, calcium, and potassium salts, depending on the desired application .

Analyse Des Réactions Chimiques

Types of Reactions: C.I. Acid Blue 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as sulfonic acid and amino groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize the dye.

Reduction: Reducing agents such as sodium dithionite can reduce the dye to its leuco form.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the dye, facilitated by reagents like halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce colorless leuco compounds.

Applications De Recherche Scientifique

C.I. Acid Blue 1 has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of C.I. Acid Blue 1 involves its interaction with various molecular targets. The dye binds to specific proteins and cellular structures, allowing for visualization under certain conditions. In biological systems, it can interact with cellular membranes and proteins, facilitating its use in staining and diagnostic applications .

Comparaison Avec Des Composés Similaires

C.I. Acid Green 3: This dye is similar in structure but has a green hue due to different substituents on the aromatic rings.

C.I. Acid Green 9: Another related dye with a green color, differing in the position and type of functional groups.

Uniqueness of C.I. Acid Blue 1: this compound is unique due to its high stability, safety profile, and vivid blue color. Its versatility in various applications, from food coloring to scientific research, sets it apart from other dyes .

Activité Biologique

C.I. Acid Blue 1, also known as Brilliant Blue FCF or FD&C Blue No. 1, is a synthetic organic dye predominantly used in food, pharmaceuticals, and cosmetics. It belongs to the triarylmethane dye class and is recognized for its vibrant blue color. The compound has the chemical formula and a color index number of 42090. Its solubility in water and glycerol allows it to be widely utilized across various industries.

Recent studies have revealed that this compound exhibits significant biological activity, particularly in the context of inflammation and cellular processes. It acts as an inhibitor of purinergic receptors, which are crucial in mediating inflammatory responses. This property has led researchers to explore its potential therapeutic applications in conditions such as spinal cord injuries and vascular surgeries.

In Vivo Studies

- Spinal Cord Injury : In experimental models, this compound was found to improve recovery outcomes following spinal cord injuries by inhibiting purinergic receptor activity. This effect was observed when compared to traditional treatments like OxATP, which has notable toxicity issues .

- Vein Graft Procedures : Studies demonstrated that this compound could limit intimal hyperplasia (the thickening of blood vessel walls) during vein graft procedures by obstructing cell proliferation through purinergic receptor inhibition .

Platelet Aggregation Studies

Research indicates that high concentrations (1 mM) of this compound can significantly affect platelet aggregation by blocking Panx1 channels, which play a role in collagen-induced shape changes and aggregation processes . However, lower concentrations did not exhibit this effect.

Chronic Toxicity Studies

Chronic toxicity studies conducted on rats and mice have assessed the long-term effects of this compound consumption:

- Rats : A lifetime study revealed no adverse effects in male rats at dietary concentrations up to 2%. However, female rats showed a decrease in body weight and survival rates at high doses .

- Mice : Similar studies indicated that even at high dietary concentrations (5%), no significant toxicity was observed, categorizing the dye as non-irritant .

Potential Health Hazards

Despite its widespread use, there are concerns regarding the health implications associated with this compound:

- Neurotoxicity : Some studies suggest a potential link between the dye and neurobehavioral issues such as hyperactivity in children .

- Genotoxicity : While certain studies have shown no significant genotoxic effects, ongoing research continues to evaluate its safety profile comprehensively .

Table of Key Findings

| Study Focus | Organism | Concentration | Key Findings |

|---|---|---|---|

| Spinal Cord Injury Recovery | Rats | 1 mM | Improved recovery; inhibited purinergic receptors |

| Vein Graft Intimal Hyperplasia | Rats | Variable | Limited cell proliferation; reduced hyperplasia |

| Platelet Aggregation | Human Platelets | 100 μM - 1 mM | High concentrations inhibit aggregation |

| Chronic Toxicity | Rats | 0 - 2% | No adverse effects in males; females showed weight loss |

| Neurotoxicity Assessment | Children | N/A | Potential links to ADHD symptoms; requires further study |

Implications for Future Research

The findings surrounding this compound suggest a dual nature: while it holds promise for therapeutic applications due to its biological activities, concerns regarding long-term safety and potential health risks necessitate further investigation. Future research should focus on:

- Longitudinal studies assessing chronic exposure effects.

- Mechanistic studies elucidating how this compound interacts with cellular pathways.

- Evaluating the implications of genetic polymorphisms on individual responses to the dye.

Propriétés

IUPAC Name |

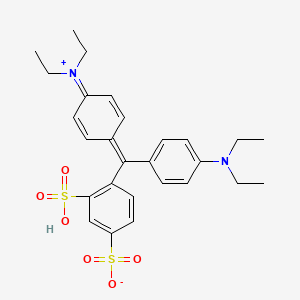

4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHKJYWPWWBSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-95-0 | |

| Record name | C.I. Acid Blue 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 204-165-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.